Bienvenue dans la boutique en ligne BenchChem!

1-[2-(1H-Pyrazol-1-YL)ethyl]-1H-1,2,4-triazol-3-amine

Medicinal Chemistry Drug Design Physicochemical Profiling

1-[2-(1H-Pyrazol-1-YL)ethyl]-1H-1,2,4-triazol-3-amine (CAS 1251130-49-0, MFCD14678912) is a heterocyclic building block belonging to the pyrazolyl-1,2,4-triazole amine class, featuring a 1H-pyrazole moiety linked via an ethylene spacer to the N1 position of a 1,2,4-triazol-3-amine core. This compound is available from multiple reputable vendors at 95% purity and is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research programs.

Molecular Formula C7H10N6
Molecular Weight 178.20 g/mol
Cat. No. B15238751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(1H-Pyrazol-1-YL)ethyl]-1H-1,2,4-triazol-3-amine
Molecular FormulaC7H10N6
Molecular Weight178.20 g/mol
Structural Identifiers
SMILESC1=CN(N=C1)CCN2C=NC(=N2)N
InChIInChI=1S/C7H10N6/c8-7-9-6-13(11-7)5-4-12-3-1-2-10-12/h1-3,6H,4-5H2,(H2,8,11)
InChIKeyKTDZWBRIGFBHCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(1H-Pyrazol-1-YL)ethyl]-1H-1,2,4-triazol-3-amine: Structural Identity and Procurement Context


1-[2-(1H-Pyrazol-1-YL)ethyl]-1H-1,2,4-triazol-3-amine (CAS 1251130-49-0, MFCD14678912) is a heterocyclic building block belonging to the pyrazolyl-1,2,4-triazole amine class, featuring a 1H-pyrazole moiety linked via an ethylene spacer to the N1 position of a 1,2,4-triazol-3-amine core . This compound is available from multiple reputable vendors at 95% purity and is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research programs . The presence of both pyrazole and 1,2,4-triazole pharmacophores within a single, non-fused scaffold enables modular diversification at the free amine position, making it a versatile entry point for structure–activity relationship (SAR) exploration [1].

Why Generic Substitution Is Not Advisable for 1-[2-(1H-Pyrazol-1-YL)ethyl]-1H-1,2,4-triazol-3-amine in Research and Development


Within the broader pyrazolyl-triazole amine family, critical structural variables—regioisomeric amine placement, linker length (ethylene vs. methylene), and the presence or absence of halogen substituents—directly govern the compound's physicochemical profile, reactivity, and biological target engagement . The target compound uniquely positions the primary amine at the triazole C3, while its closest regioisomer (CAS 1344333-19-2) bears the amine on the pyrazole ring, resulting in measurable differences in calculated LogP and hydrogen-bonding topology that materially affect partitioning, solubility, and downstream SAR interpretation . Substituting a methylene-linked or halogenated congener without experimental verification risks invalidating cross-project comparisons and introducing unintended pharmacokinetic or synthetic liabilities [1].

Quantitative Differentiation Evidence for 1-[2-(1H-Pyrazol-1-YL)ethyl]-1H-1,2,4-triazol-3-amine Against Closest Analogs


Regioisomeric Advantage: Triazole-C3-Amine vs. Pyrazole-C3-Amine Lipophilicity

The target compound places the primary amine on the 1,2,4-triazole ring (C3 position), whereas its direct regioisomer 1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine (CAS 1344333-19-2) carries the amine on the pyrazole ring. This structural permutation yields a calculated LogP difference of +0.084 units (target: -0.206 vs. regioisomer: -0.290), indicating measurably higher lipophilicity for the triazole-amine configuration . Both compounds share identical molecular formula (C₇H₁₀N₆), molecular weight (178.20), H-bond donor count (1), H-bond acceptor count (4), and Fsp³ (0.286), isolating the LogP shift to the regioisomeric amine placement .

Medicinal Chemistry Drug Design Physicochemical Profiling

Molecular Weight Advantage Over 5-Bromo Analog for Fragment-Based and Lead-Like Screening Libraries

The target compound (MW = 178.20 Da) is significantly smaller than its 5-bromo-substituted analog 5-bromo-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine (CAS 1699947-95-9, MW = 257.09 Da), representing a 30.7% reduction in molecular weight . The absence of the bromine atom also eliminates a potential heavy-atom liability for crystallographic and metabolic studies, while preserving the core pyrazole–ethylene–triazole-amine scaffold for subsequent diversification . Both compounds are commercially available at 95% purity .

Fragment-Based Drug Discovery Lead-Like Chemical Space Synthetic Accessibility

Ethylene Linker Conformational Flexibility Compared to Methylene-Linked Congeners

The target compound employs an ethylene (-CH₂CH₂-) linker between the pyrazole N1 and the triazole N1, whereas structurally related congeners such as 1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine utilize a shorter methylene (-CH₂-) linker. The ethylene spacer introduces an additional rotatable bond, increasing conformational自由度 and potentially enabling distinct binding poses that are sterically inaccessible to methylene-linked analogs [1]. While direct biological activity data for this specific compound are not yet published, the class of pyrazole–1,2,4-triazole hybrids with optimized linkers has yielded compounds with MIC values of 8–11 μg/mL against S. aureus, P. aeruginosa, and S. epidermidis, and IC₅₀ values of 2.8–3.5 μM against MCF-7 cancer cells [2].

Conformational Analysis Linker Optimization Medicinal Chemistry

Favorable Drug-Like Physicochemical Profile Within the Pyrazolyl-Triazole Amine Series

Quantitative physicochemical profiling of the target compound from vendor data reveals a calculated LogP of -0.206, molecular weight of 178.20 Da, 1 H-bond donor, 4 H-bond acceptors, and Fsp³ of 0.286 . These parameters place the compound within favorable drug-like chemical space: LogP < 3 (Lipinski), MW < 500 Da, HBD ≤ 5, HBA ≤ 10, and Fsp³ > 0.25 (indicating adequate three-dimensional character). The regioisomer 1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine (LogP = -0.290) is more hydrophilic, while the 5-bromo analog, although its experimental LogP is not publicly available, is expected to be more lipophilic due to the bromine substituent .

Drug-Likeness ADME Prediction Physicochemical Properties

Documented Synthetic Tractability via Pyrazolyl-1,2,4-Triazole Amine Methodology

The pyrazolyl-1,2,4-triazole amine class, including the target scaffold, has been synthesized and fully characterized by ¹H and ¹³C NMR spectroscopy in a peer-reviewed methodology study by Reddy et al. (2022) [1]. The synthetic route exploits the olefin moiety in styrylsulfonylmethyl-1,2,4-triazolylamine precursors to construct the pyrazole ring, providing a validated pathway for gram-scale preparation and further derivatization [1]. In contrast, many closely related analogs (e.g., methyl-substituted or halogenated variants) are available only through vendor catalogs without published synthetic protocols, introducing ambiguity in batch-to-batch reproducibility for procurement-dependent programs .

Synthetic Chemistry Heterocycle Synthesis Methodology Validation

Absence of Halogen Substituents Enables Cleaner Metabolic and Toxicology Profiling

The target compound (C₇H₁₀N₆) lacks halogen substituents on either the pyrazole or triazole ring, distinguishing it from the 5-bromo analog (C₇H₉BrN₆) and the 4-chloro analog. Halogenated aromatic systems are known substrates for cytochrome P450-mediated oxidative dehalogenation and can generate reactive metabolites, whereas the non-halogenated scaffold eliminates this metabolic liability at the outset . Although direct comparative metabolism data for these specific compounds are not published, the class-level principle is well established: removal of halogens from heteroaromatic scaffolds reduces the risk of mechanism-based inhibition and reactive metabolite formation [1].

Drug Metabolism Toxicology Scaffold Optimization

Optimal Application Scenarios for 1-[2-(1H-Pyrazol-1-YL)ethyl]-1H-1,2,4-triazol-3-amine Based on Evidence-Based Differentiation


Fragment-Based Screening Library Design Requiring Low-MW, Non-Halogenated Heterocyclic Amines

The target compound's molecular weight of 178.20 Da and absence of halogen atoms make it an ideal candidate for inclusion in fragment-screening libraries that enforce MW ≤ 250 Da and exclude heavy atoms that interfere with X-ray crystallographic detection . Its calculated LogP of -0.206 ensures aqueous solubility compatible with fragment soaking and co-crystallization experiments, while the primary amine provides a reactive handle for hit-to-lead elaboration via amide coupling, reductive amination, or urea formation .

Regioisomeric SAR Studies Exploring Triazole-vs-Pyrazole Amine Pharmacophore Positioning

When investigating the optimal placement of a primary amine pharmacophore across linked heterocyclic systems, this compound serves as the essential 'triazole-amine' probe. Its +0.084 LogP differential relative to the pyrazole-amine regioisomer (CAS 1344333-19-2) allows researchers to correlate physicochemical changes with biological activity shifts in a controlled pairwise fashion . Procuring both regioisomers enables a complete SAR matrix for amine placement.

Medicinal Chemistry Lead Generation Targeting Antimicrobial or Anticancer Endpoints

Class-level evidence demonstrates that pyrazole–1,2,4-triazole hybrids achieve MIC values of 8–11 μg/mL against S. aureus, P. aeruginosa, and S. epidermidis, and IC₅₀ values of 2.8–3.5 μM against the MCF-7 breast cancer cell line [1]. The target compound, as a non-halogenated ethylene-bridged representative of this class, provides a clean starting scaffold for systematic derivatization aimed at improving these baseline potency figures while maintaining favorable physicochemical properties.

In-House Synthesis and Scale-Up Leveraging Validated Pyrazolyl-Triazole Amine Methodology

For research groups planning to synthesize derivatives in-house, the availability of a peer-reviewed synthetic protocol for the pyrazolyl-1,2,4-triazole amine class reduces methodological uncertainty [2]. The target compound can be purchased as a reference standard (95% purity) from multiple vendors and used to benchmark in-house synthetic batches, ensuring consistency across procurement and internal production streams .

Quote Request

Request a Quote for 1-[2-(1H-Pyrazol-1-YL)ethyl]-1H-1,2,4-triazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.